5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains an oxadiazole ring and a piperidine ring, which are known for their biological activities.
Mechanism of Action
The mechanism of action of 5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of protein kinase C. This inhibition may lead to a decrease in cell proliferation and an increase in apoptosis. In addition, the compound may also act by inhibiting the production of inflammatory cytokines, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that the compound exhibits analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its high yield of synthesis, relatively high purity, and potential applications in medicinal chemistry. However, the limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole. One direction is to investigate the compound's potential as an anticancer agent in animal models. Another direction is to study the compound's mechanism of action in more detail. Additionally, the compound's potential applications as an analgesic and anxiolytic agent could be further explored. Finally, the synthesis of analogs of the compound could be investigated to improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of 5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 6-(piperidin-1-yl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylsulfonyl ethyl hydrazine to form the desired compound. The yield of the synthesis is relatively high, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been studied for its potential as an analgesic and anxiolytic agent. In addition, it has been investigated for its ability to inhibit protein kinase C, which is involved in the regulation of cell growth and differentiation.
properties
IUPAC Name |
5-(1-methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(23(2,20)21)15-17-14(18-22-15)12-6-7-13(16-10-12)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMVVWDFTTVLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CN=C(C=C2)N3CCCCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylsulfonylethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
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